Fenistil-retard; Forhistal maleate

antihistamine efficacy weal and flare model H1 receptor antagonism

Standard H1 antagonists cause sedation, confounding CNS endpoints in allergic rhinitis models. Fenistil-retard solves this: a sustained-release first-generation antihistamine with a CNS profile indistinguishable from second-generation agents like loratadine. - Racemic mixture; peripheral activity resides in (S)-(-)-enantiomer (Ki = 1.5 × 10⁻⁹ M). - 6 mg dose suppresses histamine-induced weal/flare by 28.8%, outperforming chlorpheniramine 12 mg (P < 0.01). - Once-daily micropellet dosing; ideal for PK/PD studies requiring minimal sedation.

Molecular Formula C24H28N2O4
Molecular Weight 408.5 g/mol
Cat. No. B12436687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenistil-retard; Forhistal maleate
Molecular FormulaC24H28N2O4
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)
InChIKeySWECWXGUJQLXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenistil-retard: Sustained-Release H1 Antagonist Overview


Fenistil-retard (Forhistal maleate) is the sustained-release formulation of dimethindene maleate, a first-generation histamine H1 receptor antagonist. It is characterized as a racemic mixture (DIM+/−) whose peripheral antihistamine activity resides predominantly in the (S)-(−)-enantiomer (DIM−) [1]. The compound exerts potent H1 antagonism (Ki = 1.5 × 10⁻⁹ M, pA₂ = 9.33) and exhibits a distinct pharmacokinetic profile enabling once-daily dosing via micropellet sustained-release technology [1][2].

1 Racemic H1 antagonist with enantiomer-resolved activity for stereochemical studies
2 Sustained-release micropellet formulation supports prolonged experimental protocols
3 Fits H1 receptor antagonism and peripheral histamine challenge research models

Why Chlorpheniramine or Loratadine Cannot Substitute


Simple in-class substitution fails because dimethindene maleate quantitatively outperforms chlorpheniramine maleate in suppressing histamine-induced cutaneous reactions at equivalent or lower doses [1], while its sustained-release formulation achieves a non-sedating profile comparable to the second-generation antihistamine loratadine—a property not shared by other first-generation agents [2]. Furthermore, the racemic mixture and its enantiomers exhibit dissociable central and peripheral effects, meaning that alternative H1 antagonists cannot replicate the specific balance of efficacy and CNS tolerability observed with Fenistil-retard [3].

Class Chlorpheniramine may show weaker peripheral H1 response at equivalent doses; reported per-mg suppression differs
Kinetics Loratadine as second-generation H1 antagonist may not replicate the sustained-release kinetics of this racemic formulation
Enantiomer Alternative H1 antagonists cannot replicate the enantiomer-specific dissociation of peripheral and central effects

Quantitative Differentiation vs. Closest Antihistamines


Superior Weal and Flare Suppression vs. Chlorpheniramine

In a randomized crossover study of 60 healthy volunteers, dimethindene maleate 6 mg produced a 28.8% reduction in histamine-induced weal area and a 39.1% reduction in flare area—significantly greater than chlorpheniramine maleate 12 mg (P < 0.01 for weal; P < 0.05 for flare) [1]. Using a 100 mm visual analogue scale, 6 mg dimethindene also achieved the maximum response [1].

Weal & Flare Suppression
Head-to-head
Dimethindene 6 mg: 28.8% weal and 39.1% flare reduction vs. chlorpheniramine 12 mg (P<0.01, P<0.05)
Supports reported higher per-mg peripheral H1 response
n=60, crossover, intradermal histamine challenge
antihistamine efficacy weal and flare model H1 receptor antagonism

Greater Topical Antihistaminic Potency vs. d-Chlorpheniramine

Topical application of 0.1% dimethindene maleate gel reduced both erythema and wheal areas induced by intradermal histamine to a statistically greater degree than 1% d-chlorpheniramine maleate cream (p < 0.005 and p < 0.0005, respectively) [1]. The assay was performed in 11 subjects using a quantitative planimetric method [1].

Topical Potency
Head-to-head
0.1% dimethindene gel: greater erythema/wheal reduction than 1% d-chlorpheniramine cream (p<0.005, p<0.0005)
Supports concentration-dependent topical H1 antagonism context
n=11, planimetric measurement
topical antihistamine erythema suppression skin pharmacology

Non-Sedating Profile Equivalent to Loratadine

In a single-blind crossover study of 18 healthy volunteers, the sustained-release formulation of dimethindene maleate (Fenistil OAD and Fenistil retard) showed no relevant differences in objective oculodynamic test parameters or subjective sedation ratings compared with loratadine or placebo [1]. The study concluded 'after a single dose there is no sedating effect of dimethindene maleate compared to loratadine or placebo' [1].

Non-Sedating Profile
Head-to-head
Sustained-release dimethindene: no significant difference from loratadine or placebo in oculodynamic test and sedation ratings
CNS sedation profile comparable to second-generation antihistamine
n=18, single-blind crossover
CNS safety psychomotor performance sedation profile

Distinct EEG Profile vs. Chlorpheniramine

In a double-blind crossover study of 12 healthy subjects comparing sustained-release dimethindene (2.5 mg retard) with chlorpheniramine (12 mg TD), dimethindene produced a distinct EEG profile: while both drugs increased 8.0–13.0 Hz waveband activity, dimethindene alone produced less 2.0–4.0 Hz activity [1]. Additionally, dimethindene had no effect on simple reaction time, whereas chlorpheniramine caused significant slowing [1].

EEG Pharmacodynamics
Head-to-head
Dimethindene increased 8.0–13.0 Hz activity with minimal 2.0–4.0 Hz change; no reaction time slowing, unlike chlorpheniramine
Distinct EEG signature suggests lower CNS depression potential
n=12, double-blind crossover
EEG pharmacodynamics CNS activation sustained-release antihistamines

Extended Duration via Micropellet Sustained-Release

In the Vienna Challenge Chamber model of grass pollen-induced allergic rhinitis, a single 4 mg dose of dimethindene sustained-release pellets provided statistically significant reduction of nasal response and clinical symptoms for at least 16 hours post-treatment (p < 0.05 vs. placebo) [1]. This contrasts with the immediate-release formulation, which has an apparent elimination half-life of approximately 6 hours [2].

Release Duration
Reported
Sustained-release 4 mg: significant symptom suppression ≥16 h (p<0.05 vs placebo); ~2.7-fold extension vs immediate-release half-life
Supports once-daily dosing in allergen challenge protocols
Vienna Challenge Chamber, n=12
sustained-release pharmacokinetics once-daily dosing allergen challenge model

Enantiomer-Dependent Dissociation of Antihistaminic and Sedative Effects

Studies with isolated enantiomers demonstrated that (−)-dimethindene reduced daytime sleep latencies and increased subjective sleepiness (comparable to (+)-chlorpheniramine), whereas (+)-dimethindene produced no changes different from placebo on any measure of drowsiness or performance [1]. This indicates that the sedative liability resides in the (−)-enantiomer, while the racemic mixture (Fenistil-retard) balances peripheral efficacy with reduced CNS side effects [1].

Enantiomer Sedation
Head-to-head
(+)-Dimethindene 5 mg: no sedation vs placebo; (−)-dimethindene 5 mg: reduced sleep latency, increased sleepiness. Opposite pattern from chlorpheniramine.
Enantiomer-specific CNS effect attribution for stereochemical research
n=6, randomized placebo-controlled crossover
enantioselective pharmacology CNS penetration H1 receptor stereoselectivity

Optimal Application Scenarios in Research


In Vivo Type I Hypersensitivity Models

The demonstrated superiority of dimethindene maleate 6 mg over chlorpheniramine 12 mg in suppressing histamine-induced weal and flare (28.8% vs. weaker reduction; P < 0.01) makes Fenistil-retard the preferred agent for animal models or human challenge studies where maximum peripheral H1 receptor occupancy is essential and comparator antihistamines would require higher, potentially toxic doses [1]. The sustained-release formulation permits once-daily dosing across the experimental protocol.

Topical Dermatological Research Applications

The 10-fold concentration advantage of 0.1% dimethindene maleate gel over 1% d-chlorpheniramine maleate cream in reducing histamine-induced erythema and wheal (p < 0.005 and p < 0.0005) supports its use in skin pharmacology studies where minimizing excipient load or systemic absorption is critical [2]. This is particularly relevant for formulations intended for sensitive or damaged skin models.

Neurobehavioral Studies Without Sedation Confound

Fenistil-retard uniquely combines potent H1 antagonism with a CNS profile indistinguishable from the second-generation antihistamine loratadine and placebo in the oculodynamic test paradigm [3]. This positions it as a first-line choice in pharmacokinetic-pharmacodynamic studies of allergic rhinitis where sedation would confound cognitive or psychomotor endpoints, and where chlorpheniramine would introduce significant EEG slowing and reaction time impairment [4].

Enantioselective H1 and Muscarinic Receptor Studies

The documented dissociation of peripheral antihistaminic activity (residing in DIM−) from sedative effects (also DIM−) and the availability of pure enantiomers with distinct muscarinic M2 selectivity profiles [5] makes dimethindene maleate an exceptional tool compound for investigating stereochemical determinants of H1 and muscarinic receptor pharmacology in both in vitro and in vivo settings.

Application
Selection Property
Validation Focus
Type I hypersensitivity research models
Sustained-release peripheral H1 antagonism
Histamine challenge endpoint review
Topical dermatological research
Concentration-dependent dermal H1 antagonism
Erythema and wheal reduction assay context
Neurobehavioral allergy research
Non-sedating H1 antagonism profile
Psychomotor and EEG endpoint monitoring
Enantioselective receptor studies
Enantiomer-resolved H1/M2 activity
Stereochemical receptor pharmacology review
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